2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-(methoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLPVCXVFBZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763252 | |
| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110339-34-9 | |
| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bis(dimethylamino)methane-Mediated Alkylation
A high-yield route involves reacting 2-furanmethanol (furfuryl alcohol) with bis(dimethylamino)methane under acidic conditions. In a representative procedure, hydrogen chloride is bubbled through a cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane. The exothermic reaction proceeds at 0–20°C, followed by basification with aqueous sodium hydroxide and extraction with ethyl acetate. Distillation under reduced pressure (0.2–0.5 mmHg) yields 2-(dimethoxymethyl)-5-(methoxymethyl)furan at 92–96°C with a 94% yield.
Key advantages :
Limitations :
Paraformaldehyde and Methanol Condensation
Alternative methods utilize paraformaldehyde and methanol in acetic acid. A solution of 2-furanmethanol reacts with paraformaldehyde and methanol under reflux, with catalytic HCl. After 12 hours, the mixture is neutralized, extracted, and distilled to isolate the product. This method achieves 70–80% yields but risks forming bis(methoxymethyl) ether byproducts.
Optimization strategies :
Reductive Alkylation of 5-Hydroxymethylfurfural (HMF)
Catalytic Hydrogenation and Etherification
5-Hydroxymethylfurfural (HMF), a biomass-derived platform chemical, serves as a precursor. Hydrogenation over Ni/SBA-15 or Ru/C catalysts in methanol at 80–120°C and 10–30 bar H₂ produces 2-(methoxymethyl)-5-methylfuran. Subsequent etherification with methyl iodide and K₂CO₃ introduces the dimethoxymethyl group, yielding the target compound with an overall 65% yield.
Reaction conditions :
| Step | Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Hydrogenation | Ni/SBA-15 | 100°C | 20 bar | 85% |
| Etherification | K₂CO₃ | 60°C | Ambient | 76% |
Challenges :
Protective Group Strategies for Selective Etherification
Benzoyl Protection of Hydroxymethyl Groups
A two-step approach protects the hydroxymethyl group of HMF with benzoyl chloride before etherification. HMF reacts with benzoyl chloride in pyridine at 0°C, forming 5-(benzoyloxymethyl)furfural. Subsequent treatment with methyl iodide and NaH in DMF introduces methoxy groups, followed by deprotection with NaOH to yield this compound (78% overall yield).
Spectroscopic validation :
Advantages :
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Bis(dimethylamino)methane | 94% | >98% | Industrial |
| HMF Reductive Alkylation | 65% | 90–95% | Pilot-scale |
| Benzoyl Protection | 78% | 95% | Laboratory |
Environmental and Economic Factors
-
Bis(dimethylamino)methane route : High atom economy but requires hazardous HCl handling.
-
HMF-based methods : Sustainable feedstock but high catalyst costs.
Challenges in Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-(methoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(formyl)-5-(methoxymethyl)furan or 2-(carboxyl)-5-(methoxymethyl)furan.
Reduction: Formation of 2-(hydroxymethyl)-5-(methoxymethyl)furan.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(Dimethoxymethyl)-5-(methoxymethyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan involves its interaction with various molecular targets and pathways. The methoxymethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound | Structure | Key Functional Groups |
|---|---|---|
| DMMF | 2-(dimethoxymethyl)-5-(methoxymethyl)furan | Two methoxy (-OCH₃), one methoxymethyl (-CH₂OCH₃) |
| HDMF | 5-(hydroxymethyl)-2-(dimethoxymethyl)furan | One hydroxymethyl (-CH₂OH), one dimethoxymethyl (-CH(OCH₃)₂) |
| MMF | 5-(methoxymethyl)-2-furaldehyde | One methoxymethyl (-CH₂OCH₃), one aldehyde (-CHO) |
| 5-Hydroxymethyl-2(5H)-furanone | Cyclic ester with hydroxymethyl substituent | Hydroxymethyl (-CH₂OH), lactone ring |
DMMF lacks the reactive hydroxymethyl group present in HDMF, enhancing its stability under storage and combustion conditions. In contrast, MMF’s aldehyde group increases its susceptibility to oxidation, limiting its utility in fuel applications .
Research Findings and Challenges
- Catalyst Design: SiO₂–HNO₃ achieves high DMMF selectivity (34%) but faces deactivation due to byproduct adsorption. CePO₄ offers recyclability but lower yields .
- Solvent Optimization: Methanol/DMSO systems enhance 5-HMF solubility, but methanol inhibits fructose dehydration. Sequential two-step processes (fructose → 5-HMF → DMMF) improve HDMF yields to 70% .
- Scalability : Contamination by oligomers and humins during one-pot synthesis complicates DMMF purification, necessitating advanced separation techniques .
Biological Activity
2-(Dimethoxymethyl)-5-(methoxymethyl)furan (CAS Number: 110339-34-9) is a furan derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two methoxymethyl groups attached to a furan ring, contributing to its chemical properties and biological effects.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- Purity : ≥ 99%
- Physical State : Typically found as a liquid or solid depending on the conditions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from various studies.
Antimicrobial Activity
Studies have reported that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Table 1: Antimicrobial activity of related furan compounds.
Anticancer Activity
Recent studies have explored the anticancer potential of furan derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (Caco-2), and leukemia (HL-60).
Case Study: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells showed a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 50 to 200 µg/mL.
| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 50 | 85 | 10 |
| 100 | 70 | 25 |
| 200 | 40 | 60 |
Table 2: Effects of varying concentrations of this compound on MCF-7 cell viability and apoptosis.
The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, it has been suggested that the methoxy groups enhance lipophilicity, facilitating membrane penetration and subsequent intracellular effects.
Q & A
Q. What are the common synthetic routes for 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) in laboratory settings?
DMMF is synthesized via acid-catalyzed acetalization of 5-hydroxymethylfurfural (5-HMF) with methanol. Key methods include:
- SiO₂–HNO₃ catalysis : A solid acid catalyst facilitates the reaction in a biphasic solvent system (DMSO-methanol), achieving high selectivity for DMMF .
- Fe₃O₄@SiO₂/Al₂O₃ yolk-shell nanoreactor : This magnetic catalyst enables efficient acetalization at 60°C under atmospheric pressure, yielding 97% DMMF in 5 hours .
- Methanol stabilization : Methanol prevents polymerization of 5-HMF intermediates by forming stable ethers or acetals, favoring DMMF over humin formation .
Q. What analytical techniques are used to characterize DMMF and its intermediates?
- Chromatography : GC-MS and HPLC monitor reaction progress and quantify yields .
- Spectroscopy : ¹H/¹³C NMR confirms structural features, including methoxy and methylene groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do catalyst properties influence DMMF synthesis efficiency and selectivity?
Catalyst acidity and porosity critically determine performance:
| Catalyst | Acid Strength | Surface Area (m²/g) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| SiO₂–HNO₃ | Moderate | 200–300 | 85 | 90 | |
| Fe₃O₄@SiO₂/Al₂O₃-800 | High | 450 | 97 | 98 |
Q. What intermediates and reaction pathways dominate DMMF formation from 5-HMF?
Proposed pathways include:
5-HMF → 5-(methoxymethyl)furan-2-carbaldehyde : Methanol nucleophilic attack on 5-HMF’s carbonyl group .
Acetalization : Sequential methoxylation of the hydroxymethyl group forms DMMF .
By-product suppression : Methanol stabilizes reactive intermediates (e.g., carbocations), reducing humin formation .
Q. How can reaction conditions be optimized to minimize by-products like humins?
Q. Why do studies report conflicting yields for DMMF under similar conditions?
Discrepancies arise from:
- Catalyst aging : SiO₂–HNO₃ deactivates after 3 cycles due to leaching , while Fe₃O₄@SiO₂/Al₂O₃ retains >90% activity after 10 cycles .
- Solvent purity : Trace water in methanol promotes humin formation, reducing DMMF yield by 15–20% .
- Reaction monitoring : Incomplete extraction of DMMF from biphasic systems may underestimate yields .
Applications in Sustainable Chemistry
Q. How does DMMF contribute to biofuel additive development?
DMMF serves as a precursor for:
Q. What role does DMMF play in green chemical synthesis?
- Platform chemical : Derivatives like 2-(hydroxymethyl)-5-(aminomethyl)furan are synthesized via reductive amination for pharmaceutical applications .
- Polymer precursors : Methoxy groups enable crosslinking in biodegradable polymers .
Data Contradiction Analysis
Q. Why do some studies report lower DMMF yields despite using similar catalysts?
Q. How can mechanistic insights resolve discrepancies in DMMF synthesis pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
